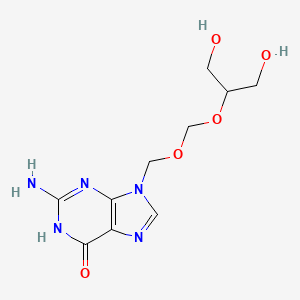

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O5/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-19-5-20-6(1-16)2-17/h3,6,16-17H,1-2,4-5H2,(H3,11,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFLSEDNYVWUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCOC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158853 | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-14-8 | |

| Record name | Ganciclovir Specified Impurity D [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-9-(((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4FRA714XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It contains an active moiety, ganciclovir triphosphate. This active moiety can inhibit viral replication by interrupting the viral DNA during elongation.

Cellular Effects

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one has significant effects on various types of cells and cellular processes. It exhibits therapeutic effects against cytomegalovirus (CMV) disease involving the lungs, liver, and gastrointestinal tract.

Molecular Mechanism

The compound exerts its effects at the molecular level through a variety of mechanisms. It can be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase.

Biologische Aktivität

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one, also known as a Ganciclovir impurity (CAS No. 1346598-14-8), is a derivative of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. This compound's biological activity is of significant interest due to its potential implications in pharmacology and medicinal chemistry.

- Molecular Formula : C10H15N5O5

- Molecular Weight : 271.25 g/mol

- Structure : The compound features a purine base structure with various functional groups that may influence its biological activity.

The biological activity of 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one is primarily linked to its interaction with viral enzymes. Similar to Ganciclovir, it is hypothesized to act as a nucleoside analog that inhibits viral DNA synthesis by competing with natural nucleotides for incorporation into viral DNA. This mechanism leads to premature chain termination during DNA replication.

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit antiviral properties similar to those of Ganciclovir. Key findings include:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one:

Toxicity and Side Effects

While detailed toxicity profiles specific to this impurity are scarce, general observations regarding Ganciclovir suggest potential side effects such as:

- Bone marrow suppression

- Nephrotoxicity

These effects warrant caution when considering the therapeutic use of related compounds.

Wissenschaftliche Forschungsanwendungen

Prodrug Development

One of the primary applications of this compound is in the development of prodrugs for ganciclovir, an antiviral medication used primarily for the treatment of cytomegalovirus infections. Research has indicated that derivatives of 2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl) purines can enhance bioavailability compared to ganciclovir itself. For instance, studies have shown that certain esters derived from this compound exhibit significantly improved oral bioavailability in animal models, suggesting potential for better therapeutic outcomes in humans .

| Prodrug Type | Bioavailability (%) |

|---|---|

| Monoisobutyrate | 45 |

| Diisobutyrate | 42 |

| Diacetate | 41 |

| Monobutyrate | 41 |

| Dipropionate | 35 |

Antiviral Activity

The structural similarity of this compound to established antiviral agents positions it as a candidate for further exploration in antiviral therapies. Its potential efficacy against various viral pathogens, including herpesviruses, is under investigation. The compound's ability to inhibit viral replication mechanisms makes it a target for further pharmacological studies .

Chromatographic Techniques

Hydrophilic interaction liquid chromatography (HILIC) has been utilized to analyze compounds similar to 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one. This technique is particularly useful for separating polar compounds and has been applied in the quantification of metabolites in biological samples, thereby aiding in pharmacokinetic studies .

Environmental Risk Assessment

Given its classification as an ionizable organic compound, the environmental impact of this chemical is being assessed under regulatory frameworks. Studies indicate that many active pharmaceutical ingredients (APIs), including this compound, require thorough environmental risk assessments due to their potential effects on ecosystems when released into wastewater systems .

Case Study 1: Prodrug Efficacy

A study published in PubMed highlighted the synthesis and evaluation of various derivatives of this compound as prodrugs of ganciclovir. The findings demonstrated that specific modifications significantly increased the oral bioavailability of ganciclovir, making these derivatives promising candidates for clinical development .

Case Study 2: Analytical Method Development

Recent research focused on optimizing HILIC methods for analyzing this compound and its analogs revealed insights into their pharmacokinetic properties. The study emphasized the importance of precise analytical techniques in understanding the behavior of such compounds within biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Antiviral Therapeutics

Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine)

- Structure : Features a hydroxyethoxy side chain instead of the hydroxymethyl-ethoxy-methoxy group.

- Activity : Acyclovir is a prototypical antiviral agent targeting herpes simplex virus (HSV) by selective phosphorylation and incorporation into viral DNA.

- Key Difference : The absence of a hydroxymethyl group in acyclovir reduces its solubility compared to the target compound, necessitating prodrug formulations for clinical use .

Entecavir (2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one)

- Structure : Substitutes the methoxy side chain with a cyclopentyl ring containing hydroxyl and hydroxymethyl groups.

- Activity : Potent inhibitor of hepatitis B virus (HBV) polymerase, with >1,000-fold selectivity over human DNA polymerases .

- Comparison : The cyclopentyl group in entecavir enhances metabolic stability compared to the linear side chain of the target compound, which may degrade faster in vivo .

Penciclovir (2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one)

- Structure : Contains a butyl chain with hydroxymethyl and hydroxyl groups.

- Activity : Similar antiviral spectrum to acyclovir but with longer intracellular half-life due to stabilized triphosphate form .

- Key Contrast : The butyl chain in penciclovir improves tissue retention but may reduce blood-brain barrier penetration compared to the target compound’s hydrophilic side chain .

Derivatives with Modified Side Chains

2-Amino-9-({[1-(benzyloxy)-3-hydroxypropan-2-yl]oxy}methyl)-1,9-dihydro-6H-purin-6-one

- Structure : Incorporates a benzyl-protected hydroxyl group on the side chain.

- Use : Likely a synthetic intermediate; the benzyl group enhances lipophilicity for membrane penetration but requires deprotection for activation .

2-Amino-9-(2-deoxypentofuranosyl)-3,9-dihydro-6H-purin-6-one

- Structure: Sugar-modified analog resembling natural nucleosides like deoxyadenosine.

- Activity : Acts as a chain terminator in DNA synthesis; used in research for HIV and HBV inhibition .

- Key Difference: The sugar moiety enables incorporation into DNA/RNA, unlike the non-sugar side chain of the target compound, which may act via alternative mechanisms .

Physicochemical and Pharmacokinetic Properties

Vorbereitungsmethoden

N-Alkylation of Diacetyl Guanine

A foundational approach involves reacting diacetyl guanine with 2-acetoxymethoxy-1,3-diacetoxypropane (AMDP) in the presence of acid catalysts. For instance, US Patent 7,078,524 details the use of p-toluenesulfonic acid in N,N-dimethylformamide (DMF) to facilitate alkylation at the N-9 position of guanine. However, incomplete alkylation or competing N-7 alkylation generates Compound D as a byproduct. Reaction yields depend on solvent choice, with ethanol proving optimal (95% yield).

Table 1: Alkylation Conditions and Byproduct Formation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproduct (Compound D) (%) |

|---|---|---|---|---|

| Amberlite IR-120 | Ethanol | 80 | 95 | 2–4 |

| H₂SO₄ | Water | 100 | 8 | 12 |

| p-TsOH | DMF | 90 | 81 | 5–7 |

Recycling of N-7 Isomer

The US7078524B2 patent describes recycling the N-7 alkylated isomer (a structural analog of Compound D) by reintroducing it into subsequent alkylation batches. This method reduces waste but risks accumulating Compound D if separation is incomplete.

Hydrolysis and Deprotection Pathways

Compound D often arises during deprotection steps in ganciclovir synthesis.

Saponification of Triacetyl Ganciclovir

CN113354647A outlines the hydrolysis of triacetyl ganciclovir using methylamine (40%) at 50°C. Incomplete deacetylation leaves residual methoxy groups, yielding Compound D. Prolonged reaction times (>2 hours) increase impurity levels to 5–7%.

Acidic Hydrolysis Challenges

The Efficient one-pot synthesis study highlights that using HCl or H₂SO₄ for hydrolysis promotes over-deacetylation, degrading the purine ring and reducing Compound D formation. Conversely, milder conditions with Amberlite IR-120 in ethanol preserve the intermediate but necessitate rigorous purification.

Byproduct Formation in Industrial Processes

Mercury Cyanide-Mediated Alkylation

CN108467396B employs mercury cyanide to enhance alkylation efficiency. However, this method generates toxic waste and increases Compound D yields to 8–10% due to side reactions.

Solvent Impact on Regioselectivity

Comparative studies reveal that polar aprotic solvents like DMF favor N-9 alkylation (84% purity), while toluene increases N-7 byproducts (55% purity). Ethanol’s hydrogen-bonding capacity suppresses competing pathways, limiting Compound D to <5%.

Purification and Isolation Techniques

Chromatographic Separation

CN108373471A isolates Compound D via ethyl acetate extraction and ethanol recrystallization, achieving 74.6% yield and 98% purity. However, scale-up remains challenging due to solvent costs.

Crystallization Optimization

Adjusting methanol:toluene ratios (1:4) during cooling crystallizes Compound D with ≤1% residual ganciclovir.

Stability and Degradation Studies

Thermal Degradation

Heating ganciclovir solutions above 90°C induces retro-alkylation, forming Compound D at rates of 0.5%/hour.

Q & A

Q. How can researchers reliably identify and characterize 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one?

Methodological Answer:

- Structural Confirmation : Use ¹H/¹³C NMR to verify the purine core and hydroxymethyl-ethoxy side chain. Key signals include the purine NH₂ group (~6.5–7.5 ppm) and the ether-linked methylene protons (~3.5–4.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (225.20 g/mol) via ESI-MS or MALDI-TOF, observing the [M+H]⁺ peak at m/z 226.2 .

- Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment, with retention time calibrated against reference standards .

Q. What are the solubility challenges for this compound, and how can they be addressed in formulation studies?

Methodological Answer:

- Solubility Profile : The compound is slightly soluble in water (~0.5–1 mg/mL) and poorly soluble in non-polar solvents (e.g., heptane). Use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Ionization : Dissolve in dilute HCl (0.1 M) or NaOH (0.1 M) for ionized forms, confirmed by UV-Vis spectroscopy (λmax ~260 nm for purine absorption) .

Q. Table 1: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N₅O₃ | |

| Solubility in Water | Slightly soluble (0.5–1 mg/mL) | |

| pKa (estimated) | ~6.8 (purine NH), ~9.2 (hydroxyl) |

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize impurities like 2-[[(2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]-methoxy]ethyl Acetate?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR to track acetylated byproducts during synthesis. Optimize reaction time and temperature (e.g., <50°C) to reduce acetylation .

- Purification : Employ preparative HPLC with a mobile phase of ammonium acetate buffer (pH 4.5)/methanol to isolate the target compound from impurities .

- Catalyst Selection : Replace traditional bases (e.g., NaH) with milder alternatives like DBU to suppress side reactions .

Q. Table 2: Common Impurities and Analytical Methods

| Impurity Name (CAS) | Detection Method | Reference |

|---|---|---|

| 2-[[(2-Acetylamino)-...]ethyl Acetate (75128-73-3) | UHPLC-MS/MS (ESI⁺) | |

| N-[9-[(2-Hydroxyethoxy)-methyl]-6-oxo-...]acetamide | Gradient HPLC (C18, 220 nm) |

Q. What experimental designs are suitable for studying oxidative/hydrolytic degradation pathways?

Methodological Answer:

- Stress Testing : Expose the compound to 0.1% H₂O₂ (oxidative) or 0.1 M HCl/NaOH (hydrolytic) at 40–60°C for 24–72 hours. Monitor degradation via UHPLC-PDA at 260 nm .

- Degradation Product Identification : Use HRMS and 2D NMR (COSY, HSQC) to characterize products like 2-amino-6-oxopurine derivatives .

Q. How can researchers resolve discrepancies in stability data under varying humidity conditions?

Methodological Answer:

- Controlled Humidity Chambers : Conduct ICH-compliant studies at 25°C/60% RH and 40°C/75% RH. Use Karl Fischer titration to correlate moisture uptake with degradation rates .

- Statistical Analysis : Apply ANOVA to compare degradation kinetics across conditions, with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Q. What advanced spectral techniques differentiate positional isomers in synthetic derivatives?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between the hydroxymethyl group and purine protons to confirm regiochemistry .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign substituent positions (e.g., comparing 9- vs. 7-substituted purines) .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.